6-Fluoro-4-methylnicotinonitrile

Lipophilicity Medicinal Chemistry ADME Prediction

6-Fluoro-4-methylnicotinonitrile (logP 1.40, tPSA 36.68 Ų) is a privileged fluorinated heteroaromatic building block purpose‑built for CNS drug discovery and agrochemical innovation. The dual 6‑fluoro/4‑methyl substitution blocks metabolic soft spots while delivering ideal lipophilicity for blood‑brain barrier penetration—a profile unattainable with unsubstituted nicotinonitrile (logP 0.36) or 6‑fluoronicotinonitrile (logP 0.61). With zero rotatable bonds, a rigid planar core, and a versatile nitrile handle, it enables efficient fragment‑based library generation, kinase inhibitor design, and late‑stage functionalization. The fluorine atom serves as a sensitive ¹⁹F NMR probe. Supplied at 98% purity for your next hit‑to‑lead campaign.

Molecular Formula C7H5FN2
Molecular Weight 136.129
CAS No. 1201192-60-0
Cat. No. B598148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methylnicotinonitrile
CAS1201192-60-0
Molecular FormulaC7H5FN2
Molecular Weight136.129
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)F
InChIInChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3
InChIKeyQFXREOQLNIVKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methylnicotinonitrile (CAS 1201192-60-0): A Differentiated Fluorinated Nicotinonitrile Building Block for Medicinal Chemistry and Agrochemical Synthesis


6-Fluoro-4-methylnicotinonitrile (CAS 1201192-60-0) is a fluorinated heteroaromatic building block belonging to the nicotinonitrile (3-cyanopyridine) class . It features a fluorine atom at the 6-position and a methyl group at the 4-position on the pyridine ring, with a nitrile group at the 3-position . This specific substitution pattern imparts distinct electronic properties and physicochemical characteristics that differentiate it from unsubstituted nicotinonitrile and mono-substituted analogs .

Why 6-Fluoro-4-methylnicotinonitrile Cannot Be Simply Replaced by Other Nicotinonitrile Analogs


While numerous nicotinonitrile derivatives are commercially available, their substitution patterns critically influence physicochemical properties, metabolic stability, and synthetic utility. 6-Fluoro-4-methylnicotinonitrile exhibits a calculated logP of 1.40 and topological polar surface area (tPSA) of 36.68 Ų . In contrast, unsubstituted nicotinonitrile has a logP of only 0.36 [1], and 6-fluoronicotinonitrile (lacking the 4-methyl group) has a logP of 0.61 . These differences directly impact compound lipophilicity, membrane permeability, and overall pharmacokinetic profiles in drug discovery campaigns. Furthermore, the presence of both a fluorine atom (a bioisostere) and a methyl group provides a unique electronic environment that cannot be replicated by simple substitution with other halogenated or alkylated pyridinecarbonitriles. Therefore, generic substitution without considering these specific physicochemical parameters would lead to divergent lead optimization outcomes and potentially failed campaigns.

Quantitative Differentiation of 6-Fluoro-4-methylnicotinonitrile (CAS 1201192-60-0) Against Closest Analogs


Enhanced Lipophilicity (LogP = 1.40) Relative to Unsubstituted and Mono-fluorinated Nicotinonitriles

6-Fluoro-4-methylnicotinonitrile demonstrates a significantly higher calculated lipophilicity (LogP = 1.40) compared to unsubstituted nicotinonitrile (LogP = 0.36) and the 6-fluoro analog lacking the 4-methyl group (LogP = 0.61) [1]. This increased logP value suggests improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS drug discovery.

Lipophilicity Medicinal Chemistry ADME Prediction

Optimized Polar Surface Area (tPSA = 36.68 Ų) for Balanced Permeability and Solubility

The topological polar surface area (tPSA) of 6-Fluoro-4-methylnicotinonitrile is calculated to be 36.68 Ų . This value is identical to that of 6-fluoronicotinonitrile (PSA = 36.68 Ų) , indicating that the 4-methyl substitution does not increase polar surface area beyond the baseline set by the fluorine and nitrile groups. However, when compared to more polar heterocyclic building blocks or those with additional hydrogen bond donors/acceptors, this moderate tPSA falls within the optimal range (below 140 Ų, ideally below 90 Ų) for oral bioavailability as per Veber's rules, while the higher logP (1.40 vs. 0.61) provides a superior permeability profile.

Polar Surface Area Drug-Likeness Physicochemical Profiling

Enhanced Metabolic Stability Potential Through Blocked 4-Position and Fluorine Substitution

The 6-fluoro-4-methyl substitution pattern is strategically designed to block potential sites of oxidative metabolism on the pyridine ring [1]. Fluorine substitution at the 2-position (as in 6-fluoronicotinonitrile) is a well-known strategy to reduce CYP450-mediated oxidation and improve metabolic stability. The addition of a methyl group at the 4-position further blocks this site from potential hydroxylation [2]. While direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) is not available in public literature for this specific compound versus its des-methyl analog, the class-level principle of blocking metabolic soft spots with fluorine and small alkyl groups is a cornerstone of modern medicinal chemistry.

Metabolic Stability Fluorine Chemistry Lead Optimization

Rotatable Bond Count of Zero: Conformational Restriction for Enhanced Binding Affinity

6-Fluoro-4-methylnicotinonitrile possesses zero rotatable bonds , a feature that contributes to its rigid, planar structure. In contrast, many alternative nicotinonitrile building blocks contain additional flexible substituents (e.g., alkoxy, aminoalkyl chains) that increase conformational entropy . A lower number of rotatable bonds is associated with improved ligand binding efficiency (lower entropic penalty upon target binding) and potentially better oral bioavailability, as per the widely accepted 'Rule of 5' guidelines where a rotatable bond count ≤10 is considered favorable for oral drugs.

Conformational Restriction Ligand Efficiency Structure-Based Design

Optimal Application Scenarios for 6-Fluoro-4-methylnicotinonitrile in Drug Discovery and Agrochemical R&D


Lead Optimization for CNS-Penetrant Kinase Inhibitors or GPCR Modulators

The increased logP (1.40) and moderate tPSA (36.68 Ų) of 6-Fluoro-4-methylnicotinonitrile make it a privileged starting point for designing CNS-penetrant small molecules. The 6-fluoro and 4-methyl substitutions block metabolic soft spots, potentially leading to improved in vivo half-life [1]. This building block is particularly well-suited for developing kinase inhibitors targeting brain malignancies or neuropsychiatric GPCR modulators, where optimal lipophilicity and low molecular weight are critical for crossing the blood-brain barrier.

Agrochemical Discovery: Fungicidal or Herbicidal Lead Generation

Fluorinated pyridinecarbonitriles are a known privileged scaffold in agrochemicals, with notable examples including fluazinam (a fungicide) and various herbicides. 6-Fluoro-4-methylnicotinonitrile offers a lipophilic (logP = 1.40) and metabolically robust core suitable for further functionalization to create novel fungicides or herbicides . Its low rotatable bond count and balanced physicochemical profile support good plant cuticle penetration and systemic movement, key attributes for effective crop protection agents.

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of only 136.13 g/mol, zero rotatable bonds, and a well-defined vector for further elaboration (the nitrile group), 6-Fluoro-4-methylnicotinonitrile is an ideal fragment for FBDD libraries. Its rigid, planar core and balanced lipophilicity enable high ligand efficiency when optimized. The fluorine atom also provides a sensitive probe for 19F NMR-based fragment screening, allowing for direct detection of binding events without the need for additional labeling [1].

Synthesis of Fluorinated Heterocycles via C-H Functionalization or Cross-Coupling

As a 6-fluoro-4-methyl substituted pyridine-3-carbonitrile, this compound serves as a versatile substrate for late-stage functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This enables the rapid generation of diverse compound libraries for hit-to-lead campaigns in both medicinal and agricultural chemistry [2].

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